molecular formula C20H13Cl2N3O B3739211 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone

2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone

Cat. No.: B3739211
M. Wt: 382.2 g/mol
InChI Key: OJUHMSHSNOLHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to target the epidermal growth factor receptor (EGFR) and block its activity.

Mechanism of Action

2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of the MAPK and PI3K pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the tyrosine kinase activity of EGFR, with an IC50 value of approximately 3 nM. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, and to enhance the cytotoxic effects of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency, specificity, and selectivity for EGFR. It can be used to study the effects of EGFR inhibition on various cellular processes, and its potential as a therapeutic agent for cancer treatment. However, this compound also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of EGFR, the investigation of the effects of EGFR inhibition on other cellular processes, such as autophagy and metabolism, and the exploration of the potential of EGFR inhibitors as combination therapies for cancer treatment. In addition, the use of this compound in animal models and clinical trials may provide further insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research for its ability to target EGFR and block its activity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a therapeutic agent for cancer treatment, and further research on its potential and safety is warranted.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the tyrosine kinase activity of EGFR and block downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has also been used to study the effects of EGFR inhibition on cancer cells, and its potential as a therapeutic agent for cancer treatment.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c1-12-5-4-10-23-18(12)25-19(14-9-8-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUHMSHSNOLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
Reactant of Route 2
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
Reactant of Route 3
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
Reactant of Route 4
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
Reactant of Route 5
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
Reactant of Route 6
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.